Methyl 1H-pyrazole-4-carboxylate

Medicinal Chemistry Lipophilicity Physicochemical Properties

Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) is a pyrazole-4-carboxylic acid methyl ester for medicinal and agrochemical synthesis. Unlike its ethyl ester analog (XLogP3 ~0.7), its lower XLogP3 (0.1) and 55 Ų polar surface area suit fragment-based drug discovery targeting polar binding pockets. The unprotected N-H enables critical H-bonding and late-stage functionalization absent in N-methylated analogs (e.g., CAS 92445-62-8). The methyl ester permits direct amidation without protecting groups. ≥97% purity ensures reproducible coupling yields for pyrazole-4-carboxamide libraries and SDHI fungicide scaffolds (fluxapyroxad, bixafen). Choose this specific ester for optimal phase-transfer and synthetic versatility.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 51105-90-9
Cat. No. B156598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrazole-4-carboxylate
CAS51105-90-9
SynonymsMethyl pyrazole-4-carboxylate
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNN=C1
InChIInChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7)
InChIKeyVFTZKSMAJVLWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) Procurement Guide: Core Properties, Purity Benchmarks, and Structural Role


Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) is a pyrazole-4-carboxylic acid methyl ester, characterized by its molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol [1]. As an unsubstituted N-H pyrazole scaffold, it possesses a polar surface area of 55 Ų and a computed XLogP3-AA value of 0.1, defining its hydrophilic-hydrophobic balance as an intermediate [1]. Its primary commercial role is as a versatile building block in medicinal and agrochemical synthesis, enabling the introduction of both pyrazole and carboxylate functionalities .

Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9): Why Simple Pyrazole Ester Substitution Risks Project Failure


In-class compounds such as ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5), the free carboxylic acid (CAS 37718-11-9), or N-methylated analogs (CAS 92445-62-8) are not interchangeable in synthetic pathways or biological systems. The methyl ester exhibits a distinct partition coefficient (XLogP3 0.1) that differs from the ethyl ester (XLogP3 ~0.7), affecting phase transfer and membrane permeability [1]. Furthermore, the unprotected N-H position is critical for subsequent functionalization, metabolic stability, and hydrogen-bonding interactions, which are abolished in N-methylated analogs [2]. This guide quantifies exactly where methyl 1H-pyrazole-4-carboxylate differs from its closest alternatives to support evidence-based procurement.

Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) Evidence Matrix: Quantifying Differentiation from Analogs


Methyl 1H-pyrazole-4-carboxylate vs. Ethyl Analog: Molecular Weight and Lipophilicity Comparison for Permeability Optimization

Methyl 1H-pyrazole-4-carboxylate provides a distinct lipophilicity profile compared to its ethyl ester analog (ethyl 1H-pyrazole-4-carboxylate, CAS 37622-90-5). The methyl ester has a molecular weight of 126.11 g/mol and an XLogP3 of 0.1 [1]. In contrast, the ethyl ester has a molecular weight of 140.14 g/mol and a predicted XLogP3 of approximately 0.7 (based on standard +0.6 logP increment per CH₂) [2]. This difference in lipophilicity can significantly influence membrane permeability and solubility profiles in drug design.

Medicinal Chemistry Lipophilicity Physicochemical Properties

Methyl 1H-pyrazole-4-carboxylate as a Building Block: Purity and Form Advantages vs. Hydrochloride Salt

Methyl 1H-pyrazole-4-carboxylate is commercially available as a free base solid with melting point 145-146°C and densities of 1.27-1.275 g/cm³ [1]. Its hydrochloride salt form (CAS 181997-36-4) is also available but introduces additional mass (MW 162.57 g/mol) and altered handling properties . The free base form offers a cleaner starting material for reactions sensitive to chloride ions or requiring non-salt forms. Typical commercial purity for the free base ranges from 97% to ≥98% (GC) [1], providing a reliable benchmark for procurement.

Organic Synthesis Chemical Procurement Purity Analysis

Methyl 1H-pyrazole-4-carboxylate as a Superior Phenol Bioisostere: Metabolic Stability and Lipophilicity Advantages

In medicinal chemistry, pyrazole scaffolds serve as non-classical bioisosteres for phenols, offering improved metabolic stability and modulated lipophilicity [1]. Methyl 1H-pyrazole-4-carboxylate, as an unsubstituted N-H pyrazole ester, provides a foundational scaffold for this replacement strategy. In a study of prolylcarboxypeptidase (PrCP) inhibitors, pyrazoles effectively replaced amide functionalities while maintaining target potency, demonstrating their utility as bioisosteres [1]. The XLogP3 value of 0.1 for methyl 1H-pyrazole-4-carboxylate [2] contrasts with phenol (XLogP3 ≈ 1.5) and many phenol bioisosteres, offering a distinct polarity profile that can be exploited to tune physicochemical properties.

Bioisosterism Medicinal Chemistry Metabolic Stability

Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Fragment-Based Drug Design Requiring a Polar, N-H Pyrazole Scaffold

Given its low XLogP3 of 0.1 and bioisosteric potential [1], methyl 1H-pyrazole-4-carboxylate is ideally suited as a fragment hit or building block in drug discovery programs targeting polar binding pockets or seeking to reduce overall compound lipophilicity. Its unprotected N-H group allows for late-stage functionalization and critical hydrogen-bonding interactions that are absent in N-alkylated analogs.

Organic Synthesis: Preparation of Pyrazole-4-carboxamide Derivatives via Amide Coupling

The methyl ester functionality enables direct amidation reactions without the need for protecting group manipulations. The high purity (≥97%) [2] of commercially available material ensures reproducible yields in coupling reactions with diverse amines, making it a reliable intermediate for constructing pyrazole-4-carboxamide libraries.

Agrochemical Intermediate: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Precursors

While the target compound itself is not an SDHI inhibitor, its core pyrazole-4-carboxylate motif is a privileged scaffold in this class [3]. Methyl 1H-pyrazole-4-carboxylate serves as a versatile starting point for introducing difluoromethyl and other substituents required for potent SDHI activity, as seen in commercial fungicides like fluxapyroxad and bixafen.

Technical Documentation Hub

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